molecular formula C4H7N3S B1279897 (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine CAS No. 784131-72-2

(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine

Cat. No. B1279897
M. Wt: 129.19 g/mol
InChI Key: BPPLZEYBPSFHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine” is a chemical compound with the CAS Number: 784131-72-2 . It has a molecular weight of 129.19 .


Molecular Structure Analysis

The molecular formula of “(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine” is C4H7N3S . The InChI code is 1S/C4H7N3S/c1-3-6-7-4 (2-5)8-3/h2,5H2,1H3 . The Canonical SMILES is CC1=NN=C (S1)CN .


Physical And Chemical Properties Analysis

“(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine” has a molecular weight of 129.19 g/mol . It has a computed XLogP3-AA of -0.3, indicating its solubility in water and lipids . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 129.03606841 g/mol . The topological polar surface area is 80 Ų .

Scientific Research Applications

Antimicrobial Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 1,3,4-thiadiazole derivatives have been synthesized and tested for their antimicrobial activity . They were tested against E. coli, B. mycoides, and C. albicans .
  • Methods of Application : The 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .
  • Results or Outcomes : Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

Therapeutic Activities

  • Scientific Field : Pharmacology
  • Summary of Application : Many drugs containing thiadiazole derivatives are available in the market such as acetazolamide, methazolamide, sulphamethazole, cefazoline . These drugs have a wide range of therapeutic activities .
  • Methods of Application : The synthesis of 1,3,4-thiadiazole derivatives involves various methodologies, including the formation of one bond, two bonds, three bonds, or four bonds through one-pot reaction of three-component .
  • Results or Outcomes : The synthesized 1,3,4-thiadiazole derivatives have shown important therapeutic activities .

Aerogel-Based Porous Liquids

  • Scientific Field : Materials Chemistry
  • Summary of Application : Aerogel-based porous liquids, which are porous materials with a flowable state, have been proposed and fabricated . These materials show promising applications in emerging fields .
  • Methods of Application : The porous liquids were created by dispersing superhydrophobic silica aerogel microparticles in a polymer aqueous solution . The resulting porous liquids show reversible thermal responsiveness .
  • Results or Outcomes : The resulting porous liquids possess quite low density, high porosity, low thermal conductivity, and appropriate viscosity . They also show interesting self-healing behaviors .

Combustion Simulation

  • Scientific Field : Combustion Engineering
  • Summary of Application : The high-fidelity reduced mechanism is one of the key elements in the combustion simulation of scramjet combustors to reveal their combustion and flow phenomena .
  • Methods of Application : The hierarchically constructed NUIGMech1.2 (2857 species and 11,814 reactions) is applied to the combustion simulation of an ethylene-fueled scramjet combustor .
  • Results or Outcomes : The simulation results in terms of flame luminosity images, schlieren images, and static pressure distributions, coincide well with those of experimental measurements .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(5-methyl-1,3,4-thiadiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-3-6-7-4(2-5)8-3/h2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPLZEYBPSFHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469463
Record name (5-methyl-1,3,4-thiadiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine

CAS RN

784131-72-2
Record name (5-methyl-1,3,4-thiadiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methyl-1,3,4-thiadiazol-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Name
Cc1nnc(CN(C(=O)[O-])C(C)(C)C)s1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine
Reactant of Route 5
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine
Reactant of Route 6
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine

Citations

For This Compound
2
Citations
ME Layton, JC Kern, TJ Hartingh… - Journal of Medicinal …, 2023 - ACS Publications
PDE10A is an important regulator of striatal signaling that, when inhibited, can normalize dysfunctional activity. Given the involvement of dysfunctional striatal activity with schizophrenia, …
Number of citations: 4 pubs.acs.org
B Waszkowycz, KM Smith, AE McGonagle… - Journal of Medicinal …, 2018 - ACS Publications
DNA damage repair enzymes are promising targets in the development of new therapeutic agents for a wide range of cancers and potentially other diseases. The enzyme poly(ADP-…
Number of citations: 23 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.